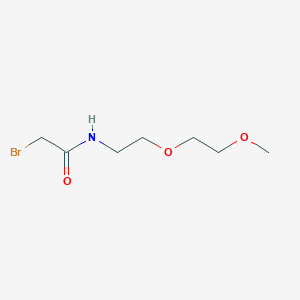

Bromoacetamide-m-PEG2

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[2-(2-methoxyethoxy)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO3/c1-11-4-5-12-3-2-9-7(10)6-8/h2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQWDYSOGBODBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCNC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conceptual Framework of Poly Ethylene Glycol Peg Derivatives in Research

Poly(ethylene glycol) (PEG) derivatives are a cornerstone of modern biomedical and chemical research, prized for their unique physicochemical properties. biochempeg.comthermofisher.com PEG is a polymer composed of repeating ethylene (B1197577) glycol units, and its derivatives are created by modifying the terminal ends of the PEG chain with various functional groups. thermofisher.com This process, known as PEGylation, confers several advantageous characteristics to molecules, including increased water solubility, reduced immunogenicity, and improved stability. thermofisher.com

The versatility of PEG derivatives stems from the ability to tailor their length and terminal functional groups for specific applications. thermofisher.com These modifications allow for the precise control of properties such as hydrophilicity, degradation kinetics, and mechanical strength in materials like hydrogels. news-medical.netsigmaaldrich.com Researchers utilize a diverse array of PEG derivatives, including those with amine, carboxyl, maleimide, and NHS ester functionalities, for applications ranging from drug delivery and tissue engineering to diagnostics and nanoparticle PEGylation. biochempeg.com The ability to create both linear and branched or hyperbranched PEG structures further expands their utility in creating complex, functional biomaterials. news-medical.netsigmaaldrich.com

Interactive Data Table: Applications of Various PEG Derivatives

| PEG Derivative | Application(s) |

|---|---|

| Methoxy PEG Amine | Drug delivery, Diagnostics, Nanoparticle PEGylation |

| 4arm PEG Succinimidyl Carboxymethyl Ester | Drug delivery, Hydrogel formation |

| Maleimide PEG NHS Ester | Drug delivery |

| Amine PEG Carboxyl | Drug delivery, Diagnostics, Nanoparticle PEGylation |

Distinctive Role of Bromoacetamide Functionality in Chemical Biology

The bromoacetamide group is a key reactive moiety in chemical biology, primarily utilized for its ability to selectively react with thiol groups found in cysteine residues of proteins and peptides. precisepeg.comacs.org This reaction, a form of thiol-alkylation, proceeds via a nucleophilic substitution mechanism where the thiol group attacks the carbon atom bearing the bromine, displacing the bromide ion, which is an excellent leaving group. precisepeg.com This forms a stable thioether bond, effectively and covalently linking the bromoacetamide-containing molecule to the target protein. smolecule.com

This selective reactivity makes bromoacetamide a valuable tool for site-specific protein modification. acs.org By engineering proteins to have a single, surface-accessible cysteine residue, researchers can achieve precise control over the location of conjugation, which is critical for applications like the development of antibody-drug conjugates (ADCs). acs.org In addition to thiols, the bromoacetamide group can also react with primary and secondary amines, although this reaction is generally less selective than the reaction with thiols. smolecule.com This dual reactivity, however, can be advantageous in certain crosslinking and bioconjugation applications. smolecule.com The bromoacetamide functionality has been employed in the synthesis of complex biomolecules, including modified autophagy-related proteins, to study their biological functions. frontiersin.org

Significance of Bromoacetamide M Peg2 As a Versatile Linker and Reagent in Contemporary Research

Bromoacetamide-m-PEG2 is a heterobifunctional linker that combines the advantageous properties of the bromoacetamide group and a short, two-unit methoxy-terminated polyethylene (B3416737) glycol (m-PEG2) spacer. broadpharm.comaxispharm.com This structure makes it a highly versatile reagent in contemporary chemical and biological research. The m-PEG2 spacer enhances the aqueous solubility of the molecule and the molecules it is conjugated to, while also providing a flexible linkage that can reduce steric hindrance during conjugation reactions.

The primary role of this compound is as a linker for bioconjugation. precisepeg.com Its bromoacetamide group allows for the specific attachment to thiol groups on proteins, peptides, or other biomolecules. precisepeg.com This has been utilized in various applications, including:

Drug Delivery: Linking therapeutic agents to targeting moieties to improve their pharmacokinetic profiles. axispharm.com

Protein Modification: Creating well-defined protein conjugates for studying protein-protein interactions and stability. smolecule.com

Surface Modification: Attaching biomolecules to surfaces for the development of biosensors and other diagnostic tools. precisepeg.com

Hydrogel Formation: Acting as a crosslinking agent to form hydrogels for tissue engineering and controlled-release systems. precisepeg.com

The defined length of the PEG2 spacer in this compound allows for precise control over the distance between the conjugated molecules, a critical factor in the design of complex bioconjugates like antibody-drug conjugates and PROTACs (Proteolysis-targeting chimeras).

Interactive Data Table: Properties and Applications of this compound

| Property | Description | Research Application |

|---|---|---|

| Functional Group | Bromoacetamide | Selective reaction with thiols (cysteine) and amines. precisepeg.comsmolecule.com |

| Spacer | m-PEG2 | Enhances solubility and provides a flexible linkage. |

| Versatility | Heterobifunctional | Enables conjugation of two different molecules. precisepeg.combroadpharm.com |

| Applications | Bioconjugation, Drug Delivery, Protein Modification, Hydrogels | Linking therapeutic agents, studying protein interactions, creating biomaterials. precisepeg.comsmolecule.comaxispharm.com |

Overview of Research Trajectories for Bromoacetamide M Peg2 Analogs

Established Synthetic Routes for Bromoacetylation of Poly(ethylene glycol)

The bromoacetylation of poly(ethylene glycol) is a widely used method for introducing a reactive bromoacetyl group, rendering the polymer suitable for conjugation reactions. scielo.org.counirioja.es This process typically involves the reaction of a hydroxyl-terminated PEG with a bromoacetylating agent. A common approach is the reaction of PEG with bromoacetyl bromide in an appropriate solvent. researchgate.net The reaction proceeds via the substitution of the hydroxyl end-groups of the PEG molecule with bromoacetamide moieties.

For PEG to serve as an effective conjugation reagent, its terminal hydroxyl groups, which are relatively inert, must be activated. scielo.org.co Bromoacetylation is itself a form of activation that introduces a reactive functional group. scielo.org.counirioja.es However, the synthesis process often begins with the activation of the PEG hydroxyl group to facilitate the subsequent introduction of the bromoacetamide group. One method involves activating polyethylene (B3416737) glycol with an agent like p-nitrophenyl chloroformate to create a more reactive intermediate, such as PEG-p-nitrophenyl carbonate. smolecule.com This activated PEG can then be reacted with bromoacetamide in the presence of a base to yield the desired product. smolecule.com

Alternatively, direct bromoacetylation can be performed. For instance, a synthesis route for bromoacetyl-terminated PEG involves dissolving PEG in a suitable solvent and reacting it with bromoacetyl bromide. researchgate.net In one described procedure, after the addition of bromoacetyl bromide is complete, the reaction is stirred for an extended period to ensure completion before the final product is isolated through precipitation and recrystallization. researchgate.net

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing side reactions. Key parameters that require careful control include pH, temperature, and the molar ratio of reactants. For conjugating bromoacetamide groups, maintaining a pH between 7.5 and 8.5 is often recommended to facilitate nucleophilic attack while minimizing the hydrolysis of the PEG linker.

Temperature is another crucial factor. Reactions involving sensitive biomolecules like proteins may be conducted at low temperatures (e.g., 4°C), whereas reactions with more robust small molecules can be performed at room temperature (25°C). Elevated temperatures have also been shown to increase yields during acylation steps in related polymer syntheses. nih.gov The molar ratio of the bromoacetylating agent to the PEG is typically kept in a slight excess (e.g., 1.2-1.5 times) to ensure the complete functionalization of the target groups.

Modern optimization techniques, such as those using continuous flow microwave reactors, allow for the rapid screening of multiple reaction conditions (e.g., power, flow rate, temperature) to quickly identify the optimal parameters for yield and productivity. nii.ac.jp Such methods can significantly reduce the time and resources needed for process optimization compared to conventional batch methods. nii.ac.jp

Synthesis of Heterobifunctional Bromoacetamide-PEG2 Derivatives

Heterobifunctional PEGs, which possess two different reactive groups at their termini, are highly valuable for advanced applications requiring sequential or site-specific conjugation. researchgate.netmdpi.com The synthesis of derivatives featuring a bromoacetamide group on one end and another functional group, such as a carboxylic acid, on the other, allows for complex molecular assemblies. researchgate.net

One versatile route to synthesize heterobifunctional PEGs involves the selective modification of the terminal hydroxyl groups. mdpi.com This can be achieved by first performing a monotosylation of a linear PEG diol, followed by the conversion of the tosyl group into one desired functionality and the modification of the remaining hydroxyl group into the second. mdpi.com

A specific example is the synthesis of Bromoacetamido-PEG2-Acid, which can be achieved through several pathways.

Direct Bromoacetylation of Amine-Terminated PEG-Acid : This route starts with an NH₂-PEG₂-COOH precursor. The amine group is reacted with bromoacetyl bromide in an anhydrous solvent like dichloromethane (B109758) (DCM), using a base such as triethylamine (B128534) (TEA) to neutralize the HBr byproduct. The reaction must be conducted under inert conditions to prevent hydrolysis.

Stepwise Assembly from PEG Diacids : An alternative method begins with a PEG diacid (HOOC-PEG₂-COOH). One carboxylic acid group is selectively protected as a tert-butyl ester. The unprotected carboxylic acid is then converted to an amine, which is subsequently reacted with bromoacetyl bromide. The final step involves the deprotection of the tert-butyl ester using trifluoroacetic acid (TFA) to reveal the carboxylic acid functionality.

| Parameter | Direct Bromoacetylation | Stepwise Assembly |

|---|---|---|

| Starting Material | NH2-PEG2-COOH | HOOC-PEG2-COOH |

| Key Steps | - Synthesis of precursor

| - Selective protection of one acid group

|

| Critical Considerations | - Anhydrous conditions

| - High protection efficiency (>90%)

|

This table summarizes and compares key aspects of the synthetic routes for a heterobifunctional Bromoacetamide-PEG2 derivative based on described methods.

Design and Synthesis of Bromoacetamide-PEG2-Acid

Bromoacetamide-PEG2-Acid is a heterobifunctional linker that features a bromoacetamide group for covalent attachment to thiol-containing molecules and a terminal carboxylic acid for forming stable amide bonds, typically with primary amines. This dual functionality makes it a versatile tool in the construction of bioconjugates.

Design and Research Findings: The molecular design incorporates a two-unit PEG spacer to enhance aqueous solubility and minimize steric hindrance during conjugation reactions. The bromoacetamide group provides a reactive handle for nucleophilic substitution, while the carboxylic acid allows for conjugation via well-established carbodiimide-mediated coupling chemistries (e.g., using EDC and NHS). This linker is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise connection between a target-binding ligand and an E3 ligase ligand is essential. medchemexpress.com

Synthetic Approach: The synthesis is often conducted using a two-stage process. The first stage involves the synthesis of an amine-PEG2-acid intermediate. This is followed by a bromoacetylation step, where the terminal amine is reacted with a bromoacetylating agent to install the bromoacetamide functionality. Flow chemistry systems have been employed to improve reaction efficiency, enhance mixing, and reduce side reactions like the hydrolysis of the bromoacetyl group. Purification of the final product, Bromoacetamide-PEG2-Acid, is typically achieved through preparative high-performance liquid chromatography (HPLC) using C18 columns.

| Compound Data: Bromoacetamide-PEG2-Acid | |

| Full Chemical Name | 3-(2-(2-(2-Bromoacetamido)ethoxy)ethoxy)propanoic acid |

| Molecular Formula | C₉H₁₆BrNO₅ |

| Molecular Weight | 298.13 g/mol |

| Key Functional Groups | Bromoacetamide, Carboxylic Acid |

Design and Synthesis of Bromoacetamide-PEG2-Azide for Click Chemistry Integration

Bromoacetamide-PEG2-Azide is a heterobifunctional PEG linker designed to bridge bromoacetamide chemistry with the highly efficient and specific reactions of "click chemistry". broadpharm.com This reagent contains a reactive bromoacetamide group at one end and a terminal azide group at the other. broadpharm.com

Design and Research Findings: The azide group is a key component for click chemistry, enabling covalent ligation with molecules containing alkyne groups through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govmedchemexpress.com It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, which is advantageous for biological systems as it does not require a cytotoxic copper catalyst. broadpharm.commedchemexpress.com This dual reactivity allows for the sequential and orthogonal conjugation of different molecules, a critical strategy in constructing complex architectures like multivalent antibody fragments. nih.gov

| Compound Data: Bromoacetamide-PEG2-Azide | |

| Full Chemical Name | 1-(2-Bromoacetamido)-8-azido-3,6-dioxaoctane |

| Molecular Formula | C₈H₁₅BrN₄O₃ precisepeg.com |

| Molecular Weight | 295.14 g/mol precisepeg.com |

| Key Functional Groups | Bromoacetamide, Azide broadpharm.com |

Synthesis of Bromoacetamide-PEG2-NHS Ester Analogs

Bromoacetamide-PEG2-NHS Ester is another crucial heterobifunctional linker that combines a thiol-reactive bromoacetamide group with an amine-reactive N-hydroxysuccinimide (NHS) ester. medkoo.combroadpharm.com The hydrophilic PEG spacer improves the solubility of the reagent and the resulting conjugate in aqueous media. chemicalbook.comcreative-biolabs.com

Design and Research Findings: The bromide atom serves as an excellent leaving group for nucleophilic substitution reactions with thiols. medkoo.com The NHS ester, on the other hand, reacts efficiently with primary amines (e.g., on lysine (B10760008) residues in proteins or amine-modified oligonucleotides) to form stable amide bonds. medkoo.comchemicalbook.com This orthogonal reactivity makes the linker ideal for crosslinking proteins or conjugating peptides to other molecules in a controlled, stepwise manner. medkoo.comcreative-biolabs.com

Synthetic Approach: The synthesis of NHS esters generally proceeds from a precursor carboxylic acid, such as the Bromoacetamide-PEG2-Acid described previously. A standard method involves the activation of the carboxylic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with N-hydroxysuccinimide (NHS). google.comresearchgate.net The reaction is typically carried out in an anhydrous organic solvent like dimethylformamide (DMF) at room temperature. researchgate.net

| Compound Data: Bromoacetamide-PEG2-NHS Ester | |

| Full Chemical Name | 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-bromoacetamido)ethoxy)ethoxy)propanoate medkoo.com |

| Molecular Formula | C₁₃H₁₉BrN₂O₇ medkoo.com |

| Molecular Weight | 395.21 g/mol medkoo.com |

| Key Functional Groups | Bromoacetamide, NHS Ester broadpharm.com |

Development of Bromoacetamide-PEG2-Propargyl Derivatives

The integration of a propargyl group into a bromoacetamide-PEG2 linker creates a derivative poised for click chemistry applications, similar to the azide analog. The terminal alkyne of the propargyl group is the complementary reactive partner to an azide in CuAAC reactions. precisepeg.commdpi.com

Design and Research Findings: The propargyl group is a highly versatile chemical handle. mdpi.com Its presence allows for the specific and efficient formation of a stable triazole ring when reacted with an azide-functionalized molecule. nih.gov This makes Bromoacetamide-PEG2-Propargyl a valuable reagent for building well-defined molecular constructs, including bi-specific immunoconjugates and other protein-protein or protein-small molecule linkages. nih.govprecisepeg.com The propargylation reaction itself is a strategic step that opens pathways to more complex structures. mdpi.com

Synthetic Approach: While a specific documented synthesis for Bromoacetamide-PEG2-Propargyl is not detailed in the provided context, its preparation can be inferred from established chemical principles. A plausible route would start with a PEG2 molecule bearing orthogonal functional groups, such as an amine and a hydroxyl group. The amine could be converted to the bromoacetamide moiety as previously described. The hydroxyl group could then be converted to a propargyl ether via a Williamson ether synthesis, reacting it with propargyl bromide in the presence of a base. Alternatively, a propargyl group can be introduced by reacting a terminal alkyne with a suitable electrophile. organic-chemistry.org The synthesis of various propargyl derivatives often involves the nucleophilic addition of an organometallic propargyl reagent to an electrophile like an aldehyde or ketone. mdpi.com

| Compound Data: Bromoacetamide-PEG2-Propargyl | |

| Plausible Full Chemical Name | N-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethyl)-2-bromoacetamide |

| Molecular Formula | C₁₀H₁₆BrNO₃ |

| Molecular Weight | 278.14 g/mol |

| Key Functional Groups | Bromoacetamide, Propargyl (Alkyne) precisepeg.com |

Preparation of Branched Poly(ethylene glycol) Architectures Incorporating Bromoacetamide

Branched PEG structures offer advantages over linear PEGs, including a larger hydrodynamic volume which can provide better shielding of a conjugated protein's surface. nih.gov Incorporating bromoacetamide groups into these branched architectures creates multivalent reagents for crosslinking or multiple-payload attachment. smolecule.comiris-biotech.de

Design and Research Findings: Branched PEGs can be designed with a central core from which multiple PEG arms extend. By functionalizing the terminus of each arm with a bromoacetamide group, a multivalent thiol-reactive reagent is created. For instance, Bis(bromoacetamide)-PEG2 is a homobifunctional crosslinker with two bromoacetamide groups, capable of linking two thiol-containing molecules. smolecule.comaxispharm.com More complex structures, such as a four-arm PEG with bromoacetamide termini (e.g., Bromoacetamido-PEG(12)-[PEG(11)-bromoacetamide]₃), provide multiple points of attachment. iris-biotech.de

Synthetic Approach: Several methods exist for synthesizing branched PEGs. One approach uses a commercially available initiator like trimethylolpropane (B17298) allyl ether (TMPAE) for the anionic polymerization of ethylene (B1197577) oxide, resulting in a branched PEG with hydroxyl termini that can be subsequently functionalized. rsc.org Another strategy involves using a core molecule like lysine. Carboxymethylated mPEG can be coupled to the two amino groups of lysine using standard peptide coupling chemistry (DCC, NHS) to form a Y-shaped branched PEG. google.com To create bromoacetamide-functionalized branched PEGs, the terminal groups of the pre-formed branched structure (often hydroxyl or amine groups) are converted to bromoacetamides. For example, the synthesis of Bis(bromoacetamide)-PEG2 involves activating a di-functional polyethylene glycol and subsequently reacting it with bromoacetamide. smolecule.com

| Compound Data: Bis(bromoacetamide)-PEG2 | |

| Full Chemical Name | 1,8-Bis(2-bromoacetamido)-3,6-dioxaoctane |

| Molecular Formula | C₁₀H₁₈Br₂N₂O₄ |

| Molecular Weight | 402.07 g/mol |

| Key Functional Groups | Bromoacetamide (x2) smolecule.com |

Fundamental Principles of Nucleophilic Substitution Reactions with Bromoacetamide Groups

The bromoacetamide functional group is a key player in bioconjugation due to its ability to undergo nucleophilic substitution reactions. In this type of reaction, a nucleophile, which is an electron-rich species, attacks the electron-deficient carbon atom attached to the bromine. The bromine atom, being a good leaving group, is subsequently displaced. axispharm.combroadpharm.com

The general mechanism for the nucleophilic substitution of a bromoacetamide can be represented as:

Nuc:⁻ + R-CH₂-Br → R-CH₂-Nuc + Br⁻

Where Nuc:⁻ is the nucleophile and R-CH₂-Br represents the bromoacetamide moiety.

This reaction typically follows a second-order nucleophilic substitution (SN2) mechanism. researchgate.net Key characteristics of an SN2 reaction include:

A one-step process: The bond formation between the nucleophile and the carbon atom occurs simultaneously with the breaking of the carbon-bromine bond. wikipedia.org

Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the carbon center, although this is not relevant for the methylene (B1212753) carbon of the bromoacetamide group.

Kinetics: The rate of the reaction is dependent on the concentration of both the bromoacetamide and the nucleophile. researchgate.net

The reactivity of the bromoacetamide group is influenced by the electron-withdrawing nature of the adjacent amide group, which enhances the electrophilicity of the α-carbon. The polyethylene glycol (PEG) spacer in this compound enhances the aqueous solubility of the molecule, which is advantageous for reactions in biological media.

Detailed Mechanisms of Thiol-Alkylation Reactions

The reaction of bromoacetamides with thiol groups is a cornerstone of their application in bioconjugation. Thiols, particularly the deprotonated thiolate form (R-S⁻), are highly potent nucleophiles that readily react with the electrophilic carbon of the bromoacetamide. researchgate.net

In a biological context, the most significant thiol-containing functional group is the side chain of the amino acid cysteine. creative-proteomics.com The reaction of this compound with a cysteine residue results in the formation of a highly stable thioether bond. This covalent linkage is crucial for the permanent attachment of the PEG moiety to proteins and peptides. precisepeg.com

The reaction proceeds as follows:

Deprotonation of the Thiol: The thiol group of the cysteine residue (pKa ~8.5) is in equilibrium with its deprotonated thiolate form. nih.gov The reaction is typically carried out at a pH between 7.5 and 8.5 to ensure a sufficient concentration of the more nucleophilic thiolate anion.

Nucleophilic Attack: The thiolate anion attacks the electrophilic methylene carbon of the bromoacetamide group. researchgate.net

Displacement of Bromide: The bromide ion is displaced as the leaving group, resulting in the formation of a stable thioether bond. axispharm.com

The resulting structure is a PEGylated cysteine residue, where the PEG chain is linked to the sulfur atom of the cysteine.

The reaction between bromoacetamides and thiols is generally rapid and selective under controlled pH conditions. The rate of this SN2 reaction is influenced by several factors:

pH: As mentioned, a pH slightly above the pKa of the thiol group increases the concentration of the highly reactive thiolate anion, thereby accelerating the reaction rate. researchgate.net

Nucleophilicity of the Thiol: The inherent nucleophilicity of the thiol plays a significant role. Cysteine residues in certain protein microenvironments can exhibit enhanced nucleophilicity due to the proximity of basic amino acid residues that help to deprotonate the thiol. researchgate.net

Steric Hindrance: The accessibility of the cysteine residue on the surface of a protein can affect the reaction rate. Steric hindrance around the thiol group can slow down the approach of the this compound molecule.

Bromoacetamides exhibit high selectivity for thiols over other nucleophilic groups present in proteins, such as amines, under mildly basic conditions (pH 7-8). This selectivity is attributed to the superior nucleophilicity of the thiolate anion compared to the neutral amino group of lysine side chains at this pH. researchgate.net

Table 1: Factors Influencing Thiol-Alkylation Kinetics

| Factor | Effect on Reaction Rate | Rationale |

| Increasing pH (up to ~8.5) | Increases | Higher concentration of the more nucleophilic thiolate anion. researchgate.net |

| Thiol Nucleophilicity | Increases | A more nucleophilic thiol will attack the electrophile more readily. researchgate.net |

| Steric Hindrance | Decreases | Reduced accessibility of the thiol group to the bromoacetamide reagent. |

| Temperature | Increases | Provides more kinetic energy for the molecules to overcome the activation energy barrier. creative-proteomics.com |

Analysis of Amine-Alkylation Pathways

While bromoacetamides are primarily known for their reactivity towards thiols, they can also react with primary amines, such as the ε-amino group of lysine residues in proteins. creative-proteomics.com This reaction, however, is generally less favorable than thiol-alkylation and requires more specific conditions.

The reaction of a bromoacetamide with a primary amine leads to the formation of a secondary amine through nucleophilic substitution. wikipedia.org This is an alkylation of the amine. It is important to note that this reaction does not form an amide bond; an amide bond is characterized by a carbonyl group attached to a nitrogen atom (R-C(=O)NR'R''). The reaction of a bromoacetamide with an amine results in the formation of a C-N bond at the α-carbon.

The reaction can be represented as:

R'-NH₂ + R-CH₂-Br → R'-NH-CH₂-R + HBr

This reaction is generally slower than the reaction with thiols because amines are weaker nucleophiles than thiolates. researchgate.net To facilitate this reaction, a higher pH (typically > 9) is often required to deprotonate the amino group and increase its nucleophilicity. researchgate.net

In a system containing both thiols and amines, such as a protein, this compound will preferentially react with the thiol groups. This selectivity is a key advantage in many bioconjugation applications.

The competitive reactivity is primarily governed by two factors:

Nucleophilicity: Thiolates are intrinsically more nucleophilic than amines. researchgate.net

pKa: The pKa of the thiol group of cysteine is around 8.5, while the pKa of the ε-amino group of lysine is around 10.5. At a physiological or slightly basic pH (e.g., 7.5-8.5), a significant portion of the cysteine residues will be in the highly reactive thiolate form, whereas the majority of lysine residues will be in their protonated, non-nucleophilic ammonium (B1175870) form.

Table 2: Competitive Reactivity of Bromoacetamide with Thiols and Amines

| Nucleophile | Relative Reactivity at pH ~7.5 | Rationale |

| Thiol (Cysteine) | High | Lower pKa leads to a higher concentration of the highly nucleophilic thiolate anion. nih.gov |

| Amine (Lysine) | Low | Higher pKa means the amine is mostly in its protonated, non-nucleophilic form. researchgate.net |

Therefore, by controlling the pH of the reaction, it is possible to achieve highly selective modification of cysteine residues in the presence of an abundance of lysine residues.

Orthogonal Reactivity Profiles for Bromoacetamide-PEG2-Azide in Click Chemistry Applications

The heterobifunctional linker Bromoacetamide-PEG2-Azide is a prime example of a molecule designed for chemoselective and orthogonal bioconjugation strategies. This linker possesses two distinct reactive moieties: a bromoacetamide group and an azide group, separated by a short polyethylene glycol (PEG) spacer. The principle of orthogonality dictates that each reactive end can participate in a specific chemical transformation independently and without interfering with the other, even within a complex mixture of other functional groups typically found in biological systems. nih.govnih.govresearchgate.net This allows for a sequential or simultaneous two-step ligation process. For instance, the bromoacetamide group can first be used to alkylate a specific nucleophilic residue on a biomolecule, such as a cysteine thiol on a protein. Following this, the azide group remains available for a highly specific "click" reaction with an alkyne-containing molecule. This dual reactivity is central to creating complex molecular constructs, such as antibody-drug conjugates or precisely modified biomaterials. researchgate.netrsc.org

The azide moiety of Bromoacetamide-PEG2-Azide readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which has become a cornerstone of click chemistry. biochempeg.comrsc.org This reaction involves the coupling of the terminal azide with a terminal alkyne to form a stable 1,2,3-triazole ring. The reaction is characterized by its high efficiency, reliability, and remarkable regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. nih.govbeilstein-journals.org

Table 1: Key Features of CuAAC for Azide-Functionalized Payloads

| Feature | Description | Reference(s) |

|---|---|---|

| Reactants | Terminal Azide (on the PEG linker) and a Terminal Alkyne | nih.gov |

| Catalyst | Copper(I), often generated from CuSO₄ and a reducing agent | beilstein-journals.org |

| Product | Stable 1,4-disubstituted 1,2,3-triazole | nih.gov |

| Regioselectivity | High (exclusively 1,4-isomer) | nih.govbeilstein-journals.org |

| Conditions | Mild; typically aqueous solutions, room temperature | rsc.org |

| Key Advantage | High efficiency, reliability, and reaction speed | biochempeg.com |

| Limitation | Potential cytotoxicity of the copper catalyst, limiting in vivo use | biochempeg.com |

To circumvent the cytotoxicity of the copper catalyst, copper-free click chemistry methods have been developed. The most prominent among these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov This reaction leverages the high ring strain of cyclooctyne (B158145) derivatives to achieve rapid cycloaddition with azides without the need for any metal catalyst. lumiprobe.comsigmaaldrich.com The azide group of Bromoacetamide-PEG2-Azide can react efficiently with strained alkynes like bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO). biochempeg.comconju-probe.com

The reaction is driven by the release of the substantial ring strain (approximately 18 kcal/mol in cyclooctynes) in the transition state, leading to a low activation energy and fast reaction rates at physiological temperatures. sigmaaldrich.com

Dibenzocyclooctyne (DBCO): DBCO is one of the most widely used strained alkynes due to its high reactivity towards azides and excellent stability. lumiprobe.cominterchim.fr It reacts specifically with azides to form a stable triazole linkage, even in the presence of other biological functional groups, making it truly bioorthogonal. biochempeg.cominterchim.fr

Bicyclo[6.1.0]nonyne (BCN): BCN is another effective strained alkyne that displays excellent reaction kinetics. biochempeg.com Compared to DBCO, BCN is less bulky. The choice between BCN and DBCO can be tuned for specific applications, as their reactivity can vary depending on the steric and electronic properties of the azide reactant. nih.govresearchgate.net

SPAAC is a biocompatible and chemoselective reaction, making it an ideal tool for labeling biomolecules in living cells and whole organisms. biochempeg.comconju-probe.com Although the reaction often yields a mixture of regioisomers, this is generally not a concern for most bioconjugation applications where the formation of the covalent link is the primary goal. lumiprobe.com

Table 2: Comparison of Common Strained Alkynes in Copper-Free Click Chemistry

| Alkyne | Key Characteristics | Reference(s) |

|---|---|---|

| DBCO | High thermal stability and high reactivity with azides. Widely used due to favorable kinetics and bioorthogonality. | conju-probe.cominterchim.fr |

| BCN | Features excellent cycloaddition kinetics and is less sterically hindered than DBCO. Reactivity can be tuned based on the azide partner. | nih.govbiochempeg.com |

Computational and Theoretical Studies on Reaction Mechanisms and Selectivity

Computational chemistry provides powerful tools to investigate the underlying mechanisms and selectivity of the reactions involving the bromoacetamide moiety. rsc.orgescholarship.org Theoretical studies, particularly those using Density Functional Theory (DFT), offer deep insights into transition states, reaction energy profiles, and the non-covalent interactions that govern reaction outcomes. researchgate.net

For the bromoacetamide functional group, its characteristic reaction is a nucleophilic substitution (S_N2) at the α-carbon. Computational models can be used to study the reactivity of this group towards various biological nucleophiles, most notably the thiol side chain of cysteine residues. These studies can elucidate the factors that determine the selectivity of alkylation. For example, computational and structure-reactivity studies have indicated that local hydrophobic interactions can significantly modulate the rate of cysteine alkylation, an effect that can be tuned to achieve site-selective protein modification. nih.gov By calculating the energy barriers for competing reaction pathways, researchers can predict the most likely sites of modification on a complex biomolecule.

Similarly, the mechanisms of both CuAAC and SPAAC have been extensively modeled. nih.govbeilstein-journals.org

CuAAC: Computational studies have been crucial in mapping the complex catalytic cycle, identifying the structures of key copper-acetylide intermediates, and explaining the origin of the reaction's high regioselectivity. rsc.orgbeilstein-journals.org

SPAAC: DFT calculations have been employed to analyze the transition states of the reaction between azides and various strained alkynes like BCN and DBCO. nih.govresearchgate.net These studies reveal how ring strain is released along the reaction coordinate and how the electronic properties of both the azide and the alkyne influence the reaction rate. For instance, calculations have shown that BCN can react with certain azides through an inverse-electron demand mechanism, a pathway not typically observed for DBCO, highlighting the subtle electronic factors that can be exploited to achieve orthogonal reactivity between different strained alkyne/azide pairs. nih.gov

These theoretical investigations are not merely academic; they provide a rational basis for designing new reagents with tailored reactivity and selectivity for advanced applications in chemical biology and materials science. rsc.orgnih.gov

Bioconjugation and Protein/Peptide Modification Research

Bioconjugation, the process of chemically linking two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology. This compound serves as a key linker in this context, enabling the precise modification of proteins and peptides to study and modulate their function.

The ability to attach a chemical moiety to a specific site on a protein or peptide is crucial for creating homogenous bioconjugates with predictable properties. The bromoacetamide group of this compound facilitates such site-selective modifications. This group is an effective electrophile that reacts primarily with nucleophilic side chains of amino acids, most notably the thiol group of cysteine residues, through an alkylation reaction to form a stable thioether bond. smolecule.com While it can also react with other nucleophiles like amines under certain conditions, the high reactivity towards thiols allows for targeted labeling of cysteine residues, which are often less abundant on protein surfaces than amine-containing residues like lysine. smolecule.com This controlled, covalent attachment is fundamental for a variety of functional studies, from tracking protein localization to creating advanced therapeutic constructs. nih.govnih.govnanotempertech.com

The covalent attachment of PEG chains, a process known as PEGylation, can significantly alter the enzymatic properties of proteins. The use of a defined linker like this compound allows for systematic investigation of these effects. Research has shown that modifying enzymes with branched mPEG2 derivatives can lead to notable improvements in their stability. nih.gov For instance, a comparative study on several enzymes, including ribonuclease, catalase, and trypsin, demonstrated that modification with a branched mPEG2 structure could enhance stability against changes in temperature and pH. nih.gov While many modified enzymes retained similar activity levels to their linear mPEG-modified counterparts, the mPEG2 adducts in some cases exhibited a wider range of pH stability and increased resilience to heat. nih.gov This suggests that the specific structure and length of the PEG linker are critical variables in tuning enzyme function for research applications. csic.esnih.gov

Table 1: Effects of mPEG2 Modification on Enzyme Properties Based on findings from comparative studies of linear vs. branched PEG modification. nih.gov

| Property | Observation with mPEG2-Modified Enzymes | Research Implication |

| Thermal Stability | Increased temperature stability in some cases compared to linear PEG. | Allows enzymes to be used in a wider range of experimental temperature conditions. |

| pH Stability | Widened the range of pH stability for certain enzyme adducts. | Enhances enzyme functionality in diverse buffer systems and pH gradients. |

| Enzymatic Activity | Generally similar activity to linear PEG adducts, with some variations. | Demonstrates that stability can be enhanced without necessarily compromising catalytic function. |

| Proteolytic Resistance | Greater stability against proteolytic digestion. | Increases the functional half-life of enzymes in environments containing proteases. |

A significant challenge in the in vitro and in vivo use of therapeutic or research proteins is their susceptibility to degradation by proteases. PEGylation is a well-established strategy to shield proteins from proteolytic attack. Studies involving a branched mPEG2 derivative revealed that it conferred superior protection against proteolysis compared to linear mPEG of a similar molecular weight. nih.gov All enzymes modified with the branched mPEG2 polymer showed greater stability against digestion by proteases like trypsin. nih.gov This enhanced resistance is attributed to the steric hindrance provided by the PEG chain, which physically blocks access of proteolytic enzymes to their cleavage sites on the protein surface. The defined structure of this compound allows for the creation of conjugates where this protective shield can be consistently applied.

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy target proteins. nih.govmdpi.com A PROTAC consists of three components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov this compound and similar derivatives are used as PEG-based linkers in the synthesis of these advanced research tools. medchemexpress.combiochempeg.com The PEG linker not only connects the two binding moieties but also critically influences the properties of the final PROTAC, including its solubility, cell permeability, and ability to form a productive ternary complex between the target protein and the E3 ligase. biochempeg.com

Table 2: Components of a PROTAC Molecule Illustrating the role of the linker in targeted protein degradation. nih.govnih.gov

| Component | Function | Role of this compound |

| Warhead Ligand | Binds specifically to the Protein of Interest (POI). | Not applicable. |

| Linker | Connects the warhead and the E3 ligase ligand; influences solubility, permeability, and ternary complex formation. | Can serve as the linker, providing defined length, flexibility, and hydrophilicity. |

| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase (e.g., Cereblon or VHL). | Not applicable. |

The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy. explorationpub.com If the linker is too short, steric clashes may prevent the simultaneous binding of the PROTAC to the target protein and the E3 ligase, thereby failing to form a stable and productive ternary complex. explorationpub.com Conversely, an overly long or rigid linker can also be suboptimal.

The use of defined, monodisperse PEG linkers like this compound is advantageous for systematically optimizing this crucial parameter. biochempeg.com Researchers can synthesize a library of PROTACs with varying PEG chain lengths (e.g., PEG2, PEG3, PEG4) to experimentally determine the optimal distance required for efficient target degradation. nih.gov For example, a study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for inducing degradation, highlighting the significant effect of linker length on efficacy. nih.gov The attachment point of the linker to both the warhead and the E3 ligase ligand is also a key variable that must be optimized to avoid disrupting the binding interactions with their respective proteins. mdpi.comprecisepeg.com The bromoacetamide group provides a reactive handle that can be incorporated at various positions on a ligand to explore different conjugation vectors.

Development of Advanced Linker Systems for Targeted Protein Degradation Research (PROTACs)

Exploring Degradation Mechanisms in Research Models

In research models, this compound is a valuable tool for investigating the degradation mechanisms of biomolecules, particularly proteins. By attaching a PEG chain (a process known as PEGylation) to a specific cysteine residue on a protein, researchers can study how this modification affects the protein's stability and its susceptibility to proteolytic degradation. The addition of the PEG chain can sterically hinder the approach of proteases, thereby slowing down the degradation process.

Stable isotope-labeled nucleic acids are instrumental in studying the interactions between proteins and nucleic acids. silantes.com By incorporating labeled ribonucleoside triphosphates, the lifecycle of specific RNA species, including their synthesis and degradation, can be traced to elucidate the mechanisms of RNA turnover. silantes.com In a similar vein, modifying a protein with this compound allows researchers to track its stability and degradation pathways. For example, a study might compare the degradation rate of a native protein to its PEGylated counterpart in cell lysates or in the presence of specific proteases. This can provide insights into the regions of the protein that are most vulnerable to degradation and how surface modifications can protect against it. Such studies are crucial for understanding protein turnover in cells and for designing more stable therapeutic proteins.

Engineering of Antibody-Drug Conjugates (ADCs) for Research Purposes

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic drug. nih.govpromega.com.cn The linker, which connects the antibody to the payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. promega.com.cn this compound serves as a linker in the research and development of ADCs, facilitating the attachment of a drug to the antibody.

The general mechanism of action for an ADC involves several steps:

The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a tumor cell. promega.com.cnmedchemexpress.com

Upon binding, the ADC-antigen complex is internalized by the cell, often through receptor-mediated endocytosis. medchemexpress.comnih.gov

Inside the cell, the complex is trafficked to lysosomes, where the antibody is degraded. medchemexpress.com

This degradation releases the cytotoxic payload, which can then exert its cell-killing effect. promega.com.cnmedchemexpress.com

The PEG component of the this compound linker can improve the solubility and stability of the resulting ADC, potentially leading to a better therapeutic window.

A major challenge in ADC development is the creation of homogeneous products with a consistent drug-to-antibody ratio (DAR). rsc.org Traditional conjugation methods that target native lysine or cysteine residues often result in a heterogeneous mixture of ADCs with varying numbers of drugs attached at different positions. medchemexpress.com This heterogeneity can lead to variable efficacy and safety profiles. medchemexpress.com

This compound is particularly useful in site-specific conjugation strategies. This approach often involves engineering the antibody to introduce cysteine residues at specific, solvent-accessible sites. nih.govacs.org The bromoacetamide group can then react specifically with the thiol group of these engineered cysteines, allowing for the precise attachment of the drug-linker moiety. acs.org This results in a more homogeneous ADC population with a defined DAR, which has been shown to have improved stability and a wider therapeutic window. nih.gov For example, the THIOMAB™ platform from Genentech utilizes engineered cysteine residues for site-specific drug conjugation. nih.gov This strategy allows for the creation of ADCs with a DAR of 2, which have demonstrated good tolerability and high efficacy in preclinical models. nih.gov

| Conjugation Strategy | Target Residue | Resulting Mixture | Key Advantages | Reference |

|---|---|---|---|---|

| Traditional | Native Lysine | Heterogeneous (DAR 0-8) | Simpler process | nih.gov |

| Traditional (reduced disulfides) | Native Cysteine | Heterogeneous (DAR 0-8) | Targets fewer sites than lysine | nih.gov |

| Site-Specific (e.g., using this compound) | Engineered Cysteine | Homogeneous (defined DAR) | Improved stability, pharmacokinetics, and therapeutic window | nih.govacs.org |

In vitro potency: The concentration of the ADC required to kill cancer cells in culture.

Stability: The ability of the linker to remain intact in the bloodstream, preventing premature release of the cytotoxic drug.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion of the ADC in vivo.

Efficacy: The ability of the ADC to shrink tumors in animal models.

For instance, a study might compare an ADC made with a this compound linker to one with a longer PEG chain or a different reactive group. The results of such studies provide valuable information for designing next-generation ADCs with optimized properties. researchgate.netchemrxiv.org The ability to create ADCs through site-specific conjugation is particularly valuable for SAR studies, as it eliminates the confounding variable of heterogeneity. nih.gov

Nucleic Acid Functionalization and Labeling in Molecular Biology Research

In molecular biology, this compound can be used to functionalize and label nucleic acids, such as DNA and RNA. nih.gov This is typically achieved by first incorporating a thiol group into the nucleic acid during its synthesis. The bromoacetamide group of the reagent can then react with this thiol, attaching the PEG linker to the nucleic acid.

This modification can be used for several purposes:

Labeling: A fluorescent dye or other reporter molecule can be attached to the other end of the PEG linker, allowing the nucleic acid to be detected in various assays, such as fluorescence in situ hybridization (FISH) or microarrays. thermofisher.com

Improving solubility and stability: The PEG chain can increase the solubility of the nucleic acid and protect it from nuclease degradation. mdpi.com

Delivery: For therapeutic applications, such as with small interfering RNA (siRNA), PEGylation can improve the delivery of the nucleic acid to target cells. A study on 2'-cholesterol-functionalized siRNA, synthesized using a related post-synthetic modification strategy, demonstrated efficient penetration into HEK293 cells. mdpi.com

The use of stable isotope-labeled nucleic acids is also a powerful tool in molecular biology research, enabling the study of DNA replication, RNA processing, and protein-nucleic acid interactions through techniques like NMR and surface plasmon resonance. silantes.com

Creation of Biomolecule-Surface Conjugates for Biosensing and Assay Development

The immobilization of biomolecules onto solid surfaces is a fundamental step in the development of many biosensors and diagnostic assays. nih.gov this compound can be used as a crosslinker to attach proteins, antibodies, or nucleic acids to a surface that has been appropriately functionalized. nih.gov For example, a gold surface can be modified with a thiol-containing self-assembled monolayer, and this compound can then be used to link a thiol-containing biomolecule to this surface.

The PEG linker in this context serves two important functions:

It acts as a spacer, holding the biomolecule away from the surface and helping to maintain its native conformation and activity. rsc.org

It creates a hydrophilic layer that can resist the non-specific adsorption of other proteins from the sample, reducing background noise and improving the sensitivity of the assay. nih.gov

This strategy is used in a variety of biosensor platforms, including surface plasmon resonance (SPR), quartz crystal microbalance (QCM), and electrochemical sensors. mdpi.com For example, in an SPR-based immunosensor, an antibody can be immobilized on the sensor chip using this compound to detect the presence of a specific antigen in a sample. mdpi.com

Materials Science and Nanotechnology Research

In materials science and nanotechnology, this compound is used to functionalize the surfaces of nanoparticles and other materials. biolscigroup.usbiojournals.us The ability to attach biomolecules to nanoparticles is of great interest for applications in drug delivery, medical imaging, and diagnostics. researchgate.net

For example, gold nanoparticles can be functionalized with this compound, which then allows for the attachment of targeting ligands, such as antibodies or peptides. nih.gov These functionalized nanoparticles can then be used to specifically target cancer cells for imaging or drug delivery. The PEG linker helps to improve the stability of the nanoparticles in biological fluids and reduce their uptake by the reticuloendothelial system, leading to a longer circulation time. annexpublishers.com

Fabrication of Research-Grade Hydrogels and Polymeric Networks

The fabrication of hydrogels for research purposes, particularly for biological applications, relies on the use of well-defined and biocompatible components. sigmaaldrich.cn Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix (ECM) of living tissues. sigmaaldrich.com Poly(ethylene glycol) (PEG) is a primary material for these synthetic ECMs because it is biocompatible, non-immunogenic, and resists non-specific protein adsorption. sigmaaldrich.comnih.gov

This compound, when used in conjunction with multi-arm PEG molecules functionalized with thiol groups, can act as a crosslinker to form these networks. The bromoacetamide group reacts with thiol groups via nucleophilic substitution to create stable thioether linkages, resulting in the formation of a covalently crosslinked hydrogel. axispharm.com This method is advantageous because the reaction can proceed under mild, aqueous conditions, which is crucial for applications involving sensitive biological materials like cells. The synthesis of hydrogels using such modular "building blocks" allows for the creation of precise and reproducible network structures. mdpi.com

Control over Crosslinking Density and Network Architecture

The physical and mechanical properties of a hydrogel, such as its stiffness, swelling ratio, and degradation rate, are largely dictated by its crosslinking density. researchgate.net Researchers can precisely control this parameter by modulating the stoichiometry of the reactive components. By adjusting the concentration of the bromoacetamide-PEG crosslinker relative to the thiol-functionalized polymers, the number of crosslinks per unit volume can be systematically varied. d-nb.info

| Crosslinker Concentration | Relative Crosslinking Density | Resulting Hydrogel Stiffness | Pore/Mesh Size | Swelling Ratio |

|---|---|---|---|---|

| Low | Low | Low | Large | High |

| Medium | Medium | Medium | Medium | Medium |

| High | High | High | Small | Low |

Applications in Scaffolding for Cell Culture Studies

Hydrogels fabricated with PEG-based linkers are extensively used as three-dimensional (3D) scaffolds for cell culture, as they can simulate the native microenvironment of cells more accurately than traditional two-dimensional (2D) culture surfaces. sigmaaldrich.cnsigmaaldrich.com These scaffolds provide physical support for cells and allow for the necessary transport of nutrients, oxygen, and waste products. nih.gov The non-fouling nature of PEG minimizes non-specific cell adhesion, enabling researchers to incorporate specific cell-adhesive ligands, such as the RGD peptide sequence, in a controlled manner to study specific cell-matrix interactions. mdpi.com

The ability to tune the mechanical properties of these scaffolds is vital, as cell behavior, including proliferation, differentiation, and migration, is known to be influenced by the stiffness of the surrounding matrix. mdpi.com For example, a hydrogel scaffold can be engineered with a specific crosslinking density to match the stiffness of a target tissue, thereby providing relevant mechanical cues to the cultured cells. nih.gov The porous architecture of these scaffolds facilitates cell infiltration and the formation of tissue-like structures, making them ideal for applications in tissue engineering and regenerative medicine research. nih.govresearchgate.net

Surface Modification of Advanced Materials and Nanoparticles

The surface properties of a material dictate its interaction with the surrounding environment, a critical consideration in biomedical and biotechnological research. researchgate.net Surface modification is often necessary to improve biocompatibility, reduce non-specific interactions, or introduce specific functionalities. nih.gov this compound is an ideal reagent for the surface modification of materials and nanoparticles that have been pre-functionalized with thiol groups. The PEG component provides a hydrophilic, biocompatible shield, while the bromoacetamide group enables covalent attachment to the surface. axispharm.comaxispharm.com This process, often termed "PEGylation," is a widely used strategy to alter the surface characteristics of everything from drug delivery nanoparticles to biosensor chips. nih.gov

Enhancing Biocompatibility and Stability of Research Nanoparticles

When nanoparticles (NPs) are introduced into a biological system, they are often recognized as foreign and rapidly cleared by the immune system, specifically the mononuclear phagocyte system (MPS). nih.govmdpi.com Furthermore, proteins in the blood can adsorb onto the NP surface (opsonization), which further triggers immune clearance and can lead to particle aggregation. nih.gov

PEGylating the surface of nanoparticles by attaching molecules like this compound creates a dense, hydrophilic layer of polymer chains. nih.gov This PEG layer acts as a "stealth" coating, physically repelling the adsorption of proteins and preventing recognition by immune cells. nih.govnih.gov This enhanced stability and prolonged circulation time in the bloodstream are crucial for applications such as targeted drug delivery, allowing the nanoparticles to reach their intended target tissue before being cleared. nih.govrsc.org The improved biocompatibility also reduces potential cytotoxic effects that can be associated with unmodified nanoparticles. nih.govthno.org

| Property | Unmodified Nanoparticle | PEGylated Nanoparticle | Reference |

|---|---|---|---|

| Protein Adsorption (Opsonization) | High | Low / Repelled | nih.gov |

| Immune System (MPS) Uptake | Rapid | Reduced / Evaded | nih.gov |

| Blood Circulation Time | Short | Prolonged | nih.govrsc.org |

| Aggregation in Biological Fluids | Prone to aggregation | Stable / Dispersed | nih.gov |

| Biocompatibility | Variable / Potentially cytotoxic | Generally Improved | nih.gov |

Tailoring Surface Reactivity for Controlled Interactions

Beyond simply passivating a surface, this compound can be used to impart specific chemical reactivity. The bromoacetamide group provides a reliable handle for the covalent attachment of thiol-containing molecules. axispharm.com This allows for a multi-step functionalization strategy where a surface is first PEGylated and then further modified with a biomolecule of interest, such as an antibody, enzyme, or targeting peptide that contains a free cysteine residue.

This controlled approach to tailoring surface reactivity is fundamental in the development of biosensors, where specific capture probes must be immobilized on a surface, and in targeted drug delivery, where nanoparticles must be decorated with ligands to recognize specific cell surface receptors. rsc.orgacs.org The reaction between the bromoacetamide group and a thiol is specific and efficient under physiological conditions, ensuring that the desired molecule is attached in a defined orientation without compromising its biological activity. creative-biolabs.com

Design of Polyethylene Glycol-Modified Functional Coatings for Research Surfaces

The development of functional coatings is essential for a wide range of research applications, from preventing biofouling on marine sensors to creating non-stick surfaces for cell culture plates and microfluidic devices. nih.govmdpi.comnih.gov Coatings based on polyethylene glycol are particularly effective at preventing the non-specific adsorption of proteins, cells, and other biological macromolecules. sigmaaldrich.com This "anti-fouling" property stems from the hydrophilic nature of the PEG chains and the large excluded volume they create at the surface, which sterically hinders the approach of other molecules.

By using this compound in the coating process, these PEG layers can be covalently anchored to a substrate, creating a highly stable and durable functional surface. axispharm.combiochempeg.com For instance, a glass or metal surface can first be treated with a silane (B1218182) agent to introduce thiol groups, and then exposed to a solution of this compound to form the final coating. The density and length of the grafted PEG chains can be controlled to fine-tune the anti-fouling performance of the coating. researchgate.net Such surfaces are critical for ensuring the accuracy of diagnostic assays and for studying specific cellular responses without interference from non-specific binding. sigmaaldrich.comnih.gov

Proteomics and Labeling Technologies Research

The strategic application of specialized chemical tools is fundamental to advancing proteomics and cellular biology. This compound is a heterobifunctional molecule featuring a bromoacetamide group, which is a reactive electrophile, and a methoxy-terminated di-polyethylene glycol (m-PEG2) chain. The bromoacetamide moiety serves as a covalent "warhead," primarily targeting the thiol group of cysteine residues, which are often involved in critical protein functions and interactions. The m-PEG2 linker enhances the compound's solubility in aqueous buffers and provides a defined spacer arm, which is crucial for its application in probing molecular interactions. This section explores the advanced research applications of this compound and related haloacetamide-based reagents in proteomics and labeling technologies.

Development of Reagents for Covalent Labeling in Proteomics

The covalent labeling of proteins with chemical probes is a cornerstone of chemical proteomics, enabling the study of protein function, interactions, and modifications. sci-hub.se The bromoacetamide group is a type of haloacetamide, an α-halocarbonyl that acts as a cysteine-reactive electrophile. axispharm.com While less reactive than its iodoacetamide (B48618) counterpart, bromoacetamide offers advantages in certain applications due to its relative stability and specificity, producing more homogenous reaction products. bohrium.com

Researchers have incorporated bromoacetamide into various reagents designed for covalent labeling. These reagents often feature three key components: the reactive group (bromoacetamide), a linker (like PEG), and a reporter or handle (such as biotin (B1667282) or a fluorophore) for detection and enrichment. The PEG linker, in particular, is used to confer water-solubility and to act as a spacer, influencing the reach and accessibility of the probe. axispharm.com

A significant development in this area is the creation of homobifunctional cross-linkers for studying protein structures. For instance, dibromoacetamide sulfoxide (B87167) (DBrASO) was developed as a novel cysteine-reactive cross-linker. bohrium.com This reagent contains two bromoacetamide groups connected by a spacer arm that includes a mass spectrometry (MS)-cleavable sulfoxide bond. bohrium.com The design of such reagents is critical for their successful application in complex biological systems. While iodoacetamide-based probes have been widely used for quantifying cysteine reactivity, their cytotoxicity can be a limiting factor for live-cell labeling. nih.gov This has spurred the development of alternative electrophiles, including bromoacetamide derivatives, which can offer a better balance of reactivity and biocompatibility for specific experimental contexts. bohrium.com

| Electrophilic Group | Relative Reactivity | Key Advantages | Potential Limitations | Primary Application |

|---|---|---|---|---|

| Iodoacetamide | High | Fast reaction kinetics | Lower specificity, potential for over-alkylation, cytotoxicity. nih.govresearchgate.net | General cysteine alkylation, activity-based protein profiling (ABPP). springernature.comnih.gov |

| Bromoacetamide | Moderate | Good balance of reactivity and stability, produces homogenous products. bohrium.com | Slower reaction kinetics compared to iodoacetamide. bohrium.com | Cysteine-specific cross-linking, development of targeted covalent inhibitors. bohrium.com |

| Maleimide | High | Very specific for thiols at neutral pH. | Can undergo hydrolysis, potential for off-target reactions with other nucleophiles. bohrium.com | Bioconjugation, labeling with dyes and tags. |

| Bromomethyl Ketone | Moderate-High | Can be "caged" for spatio-temporal control of activation. nih.gov | Requires photo-activation for caged versions. nih.gov | Live-cell labeling, monitoring transient cysteine modifications. nih.gov |

Investigation of Protein-Protein Interactions through Chemical Modification

Understanding the intricate network of protein-protein interactions (PPIs) is crucial for deciphering cellular processes. mdpi.com Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for mapping these interactions by covalently linking proximal amino acid residues. plos.org Reagents containing bromoacetamide are particularly well-suited for this purpose by targeting cysteine residues, which are less abundant than lysine residues (a common target for cross-linking) and often located in functionally important protein-protein interfaces.

The DBrASO cross-linker, which features two bromoacetamide reactive groups, exemplifies this approach. bohrium.com In a typical XL-MS workflow, DBrASO is applied to cell lysates, where it covalently links cysteine residues on interacting proteins that are in close proximity. bohrium.com After the cross-linking reaction, proteins are digested into peptides. The cross-linked peptide pairs are then identified by mass spectrometry. The MS-cleavable sulfoxide bond within the DBrASO linker is fragmented during tandem mass spectrometry (MS/MS), producing a characteristic signature that simplifies the identification of the cross-linked peptides. bohrium.com

This methodology has been successfully applied to the proteome-wide mapping of PPIs in HEK293 cell lysates, identifying thousands of unique cross-linked peptides from over two thousand proteins. bohrium.com The use of bromoacetamide in DBrASO was shown to be highly effective for global XL-MS analysis and represents a valuable tool to complement existing lysine-reactive cross-linkers for a more comprehensive understanding of the cellular interactome. bohrium.com The homogeneity of the cross-linked products formed by bromoacetamide is a distinct advantage, as it simplifies data analysis and is beneficial for quantitative XL-MS studies that aim to measure changes in PPIs across different conditions. bohrium.com

| Parameter | Finding/Result | Significance |

|---|---|---|

| Cross-linker Design | Homobifunctional cysteine-reactive cross-linker with two bromoacetamide groups and an MS-cleavable sulfoxide bond. bohrium.com | Enables specific targeting of cysteine residues and simplifies data analysis for cross-link identification. bohrium.com |

| Application | Successfully applied to complex HEK293 cell lysates for proteome-wide PPI profiling. bohrium.com | Demonstrates feasibility for global XL-MS analysis in a complex biological system. bohrium.com |

| Identifications | Yielded a total of 11,478 unique cross-linked peptides. bohrium.com | Provides a large-scale map of cysteine-mediated protein interactions. bohrium.com |

| Proteome Coverage | Described an XL-proteome containing 2,297 proteins. bohrium.com | Highlights the extensive network of proteins that can be studied using this method. bohrium.com |

| Advantage of Bromoacetamide | Produces more homogenous cross-linked products compared to other reactive groups. bohrium.com | Beneficial for improving identification and for future quantitative XL-MS studies. bohrium.com |

Methodologies for Studying Post-Translational Modifications (PTMs)

Post-translational modifications (PTMs) are covalent alterations to proteins that dramatically expand the functional diversity of the proteome, regulating protein activity, localization, and interactions. nih.govrsc.org Cysteine residues are susceptible to a variety of oxidative PTMs, such as the formation of sulfenic acids, disulfides, and S-glutathionylation, which play key roles in redox signaling. mdpi.comresearchgate.net Chemical probes with haloacetamide warheads, like bromoacetamide and iodoacetamide, are instrumental in methodologies developed to study these cysteine PTMs.

A prominent technique is the "tag-based reductive switch-labelling" method. researchgate.netnih.gov This approach is designed to specifically identify and quantify reversibly oxidized cysteines. The workflow involves several key steps:

Blocking: Free, reduced cysteine thiols in a protein sample are first blocked (alkylated) with a non-tagged alkylating agent.

Reduction: The sample is then treated with a reducing agent (e.g., dithiothreitol) to reduce the reversibly oxidized cysteines (e.g., disulfides, sulfenic acids) back to their free thiol form.

Labeling: These newly exposed thiols are then covalently labeled with a tagged reagent, such as a bromoacetamide or iodoacetamide probe containing a biotin handle for enrichment or an isotopic label for quantification. researchgate.netnih.gov

This strategy allows researchers to distinguish between the pool of constantly reduced cysteines and those that are dynamically regulated by oxidative PTMs. By analyzing the labeled peptides with mass spectrometry, specific sites of cysteine oxidation can be identified and their occupancy quantified across different cellular states. researchgate.net Chemoproteomic platforms like 'quantitative thiol reactivity profiling' (QTRP) utilize this principle with iodoacetamide-based probes to provide a global analysis of the reactive cysteinome, enabling the identification of redox-sensitive cysteines on a proteome-wide scale. bohrium.comspringernature.com Probes containing bromoacetamide can be readily integrated into such workflows to investigate how PTMs alter cysteine reactivity and protein function.

| Step | Procedure | Purpose | Reagent Example |

|---|---|---|---|

| 1. Initial State | Protein sample contains both reduced (-SH) and reversibly oxidized (S-ox) cysteines. | Represents the in vivo redox state. | N/A |

| 2. Blocking of Free Thiols | Sample is treated with an unlabeled alkylating agent. | To cap all initially reduced cysteines, preventing them from being labeled later. | N-ethylmaleimide (NEM) |

| 3. Reduction of Oxidized Cysteines | Blocked sample is treated with a reducing agent. | To convert reversibly oxidized cysteines back to free thiols (-SH). | Dithiothreitol (DTT) |

| 4. Labeling of Nascent Thiols | Reduced sample is treated with a tagged haloacetamide probe. | To covalently label only the cysteines that were originally oxidized. | Bromoacetamide-PEG2-Biotin |

| 5. Analysis | Proteins are digested, biotin-labeled peptides are enriched and analyzed by MS. | To identify and quantify sites of reversible cysteine oxidation. | Mass Spectrometry |

Application in Quantitative Proteomics Workflows

Quantitative proteomics aims to measure changes in protein abundance or modification state across different samples, providing insights into dynamic cellular processes. This compound and similar cysteine-reactive probes are integral to several quantitative proteomics workflows, particularly in the field of chemoproteomics, which focuses on studying protein-ligand interactions on a global scale.

One major application is in competitive activity-based protein profiling (ABPP). In this setup, a cell lysate or live cells are pre-treated with a library of potential covalent inhibitors or fragments. Subsequently, a broad-spectrum, tagged iodoacetamide or bromoacetamide probe is added to label the remaining reactive cysteines that were not engaged by the library compounds. nih.govnih.gov By quantifying the level of probe labeling for each cysteine across different treatments, researchers can identify the specific targets of their compounds. A decrease in probe signal for a particular cysteine indicates that it has been engaged by a library compound. nih.gov

These workflows can be performed using various quantification strategies:

Label-Free Quantification (LFQ): Samples are analyzed individually by mass spectrometry, and the signal intensity of each peptide is compared across runs. nih.gov This approach, often combined with data-independent acquisition (DIA), offers high data completeness and is suitable for high-throughput screening. nih.gov

Isobaric Labeling: This method uses reagents like Tandem Mass Tags (TMT) to label peptides from different samples. After labeling, the samples are combined and analyzed in a single MS run. The TMT tags are designed to be isobaric (have the same mass) but produce different reporter ions upon fragmentation, allowing for the relative quantification of peptides from up to 18 different samples simultaneously. nih.gov Cysteine-reactive probes can be used in TMT-based workflows to achieve multiplexed, quantitative analysis of cysteine reactivity or target engagement. nih.govresearchgate.net

The defined structure of this compound, with its stable bromoacetamide warhead and inert PEG linker, makes it a reliable tool for these quantitative applications, ensuring that observed changes are due to specific interactions rather than reagent instability.

| Stage | Description | Key Technologies/Reagents |

|---|---|---|

| Sample Preparation | Cells or lysates are treated with different conditions (e.g., DMSO control vs. drug). | Cell culture, drug treatment. |

| Competitive Labeling | Samples are incubated with a cysteine-reactive probe (e.g., Bromoacetamide-PEG2-Biotin). | Bromoacetamide or Iodoacetamide probes with an enrichment handle (e.g., Biotin). |

| Protein Processing | Proteins are extracted, reduced, alkylated (to cap non-probe-labeled cysteines), and digested into peptides. | Trypsin digestion. |

| Enrichment & Quantification | Tagged peptides are enriched (e.g., with streptavidin beads for biotin). For isobaric methods, peptides are labeled with TMT reagents before enrichment. | Streptavidin affinity purification, TMT labeling. |

| Mass Spectrometry Analysis | Enriched peptides are analyzed by LC-MS/MS to identify the cysteines and quantify the relative abundance of the reporter tags. | High-resolution mass spectrometry (e.g., Orbitrap), LC-MS/MS. |

| Data Analysis | Data is processed to identify cysteines with significantly altered reactivity between conditions. | Proteomics software (e.g., MaxQuant, FragPipe). researchgate.net |

Analytical and Characterization Methodologies for Bromoacetamide M Peg2 Conjugates

Mass Spectrometry (MS)-Based Techniques for Structural Elucidation of Conjugates

Mass spectrometry (MS) is a powerful analytical tool for the characterization of PEGylated molecules. walshmedicalmedia.comthermofisher.com It provides critical information on molecular weight, the degree of PEGylation, and the heterogeneity of the conjugate population. walshmedicalmedia.com The primary challenge in the MS analysis of PEGylated compounds is the inherent polydispersity of polyethylene (B3416737) glycol (PEG), which consists of a distribution of polymer chains of different lengths. This results in complex mass spectra that require careful interpretation. walshmedicalmedia.comnih.gov

Matrix-Assisted Laser Desorption Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a cornerstone technique for the analysis of large molecules like PEGylated proteins. walshmedicalmedia.com It offers an absolute measurement of the molecular weight for each individual polymer chain within a sample, providing clear data on molecular weight distribution and heterogeneity. walshmedicalmedia.combath.ac.uk

In a typical MALDI-ToF analysis of a Bromoacetamide-m-PEG2 conjugate, the spectrum reveals a distribution of peaks, with each peak corresponding to the conjugate with a different number of ethylene (B1197577) glycol repeating units. The mass difference between adjacent peaks in the distribution is approximately 44 Da, the mass of a single ethylene glycol monomer. bath.ac.uk This allows for the confirmation of the PEG component and an assessment of its polydispersity. The technique is also highly effective for determining the average molecular weight and the degree of PEGylation (i.e., the number of PEG chains attached to the target molecule). walshmedicalmedia.com

Optimization of the sample preparation is crucial for achieving high-quality MALDI-ToF spectra. bath.ac.uk This includes the careful selection of the matrix and a cationizing agent to facilitate the ionization of the PEGylated conjugate. frontiersin.org

Table 1: Overview of Mass Spectrometry Techniques for this compound Conjugate Analysis This table is interactive and can be sorted by clicking on the column headers.

| Technique | Primary Application | Key Insights Provided |

|---|---|---|